molecular formula C15H17N3O B1465188 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane CAS No. 1354950-96-1

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane

Cat. No.: B1465188
CAS No.: 1354950-96-1
M. Wt: 255.31 g/mol
InChI Key: RSGKCFLEXQWOQV-UHFFFAOYSA-N
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Description

“1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions followed by nucleophilic alkylation . For instance, a unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

In a related compound, the C-O and C=N bond lengths in the oxadiazole ring were found to be almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring was inclined to the planar oxadiazole ring .


Chemical Reactions Analysis

Oxadiazoles can undergo various chemical reactions. For instance, an annulation reaction followed by desulfurization/intramolecular rearrangement has been reported .

Scientific Research Applications

Material Science and Scintillation

One area of application is in the development of plastic scintillators, where 1,3,4-oxadiazole derivatives are used as luminescent activators. For example, compounds like 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole serve as luminescent dyes in scintillators based on polymethyl methacrylate. These materials are valued for their scintillation properties, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Chemical Sensing

1,3,4-Oxadiazole derivatives have been explored for their potential in chemosensing, particularly for metal-ion detection. The structural features of these compounds, including their photoluminescent properties and thermal and chemical stability, make them suitable as chemosensors. They possess potential coordination sites (N and O donor atoms) that are useful in selective metal-ion sensing mechanisms, including photo-induced electron transfer and complex formation (Sharma, Om, & Sharma, 2022).

Future Directions

Oxadiazoles, including “1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane”, may have potential applications in various fields. For instance, two new azaheterocycle-based bolas were prepared via Cu-catalyzed click reaction between 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 and terminal ethynyls derived from PEG-3 and PEG-4 . These bola molecules are considered as promising fluorescent chemosensors for electron-deficient species .

Biochemical Analysis

Biochemical Properties

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterase enzymes, which are involved in the hydrolysis of ester bonds . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in metabolic processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, leading to inhibition of their activity . This inhibition can result in the accumulation of substrates and a decrease in the production of products, thereby affecting metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it has been shown to affect the activity of carboxylesterase enzymes, leading to changes in metabolic flux and metabolite levels . These interactions can result in the accumulation of specific metabolites and alterations in overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

2-(6-azaspiro[2.5]octan-2-yl)-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-4-11(5-3-1)13-17-18-14(19-13)12-10-15(12)6-8-16-9-7-15/h1-5,12,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGKCFLEXQWOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2C3=NN=C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane
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1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane
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1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane
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1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane
Reactant of Route 5
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane
Reactant of Route 6
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane

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